N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1798462-04-0
Cat. No.: VC4969760
Molecular Formula: C13H17N3O2S3
Molecular Weight: 343.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798462-04-0 |
|---|---|
| Molecular Formula | C13H17N3O2S3 |
| Molecular Weight | 343.48 |
| IUPAC Name | N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C13H17N3O2S3/c17-21(18,12-4-2-7-19-12)15-9-11-3-1-6-16(10-11)13-14-5-8-20-13/h2,4-5,7-8,11,15H,1,3,6,9-10H2 |
| Standard InChI Key | QGFNMIXUSJYWQL-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features three distinct heterocyclic components:
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Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This moiety is known to enhance metabolic stability and binding affinity in drug candidates.
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Piperidine Scaffold: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and facilitating interactions with biological targets .
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Thiophene Sulfonamide Group: A sulfonamide-functionalized thiophene ring that improves solubility and modulates electronic properties.
The spatial arrangement of these groups is critical for its hypothesized activity. The sulfonamide group (–SO₂NH–) acts as a hydrogen bond donor/acceptor, while the thiazole and piperidine moieties enable hydrophobic interactions (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 343.5 g/mol | |
| XLogP3 (Partition Coefficient) | 2.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide involves a multi-step protocol:
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Preparation of 2-Chloro-N-(piperidin-3-ylmethyl)thiazole: Reacting piperidin-3-ylmethylamine with 2-chlorothiazole under basic conditions.
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Sulfonamide Coupling: Treating the intermediate with thiophene-2-sulfonamide in the presence of a base (e.g., triethylamine) to form the final product.
Reaction conditions (temperature: 60–80°C, solvent: dimethylformamide, reaction time: 12–24 hours) are optimized to achieve yields of ~65–70%. Purification via column chromatography and characterization by -NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the piperidine ring may impede coupling efficiency.
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Sulfonamide Stability: Acidic conditions risk protonation of the sulfonamide group, necessitating pH control.
Biological Activities and Hypothesized Mechanisms
Antimicrobial Properties
Thiazole-containing compounds often display broad-spectrum antimicrobial activity. Molecular docking studies suggest that the thiazole and sulfonamide groups could inhibit bacterial dihydropteroate synthase (DHPS), a target of sulfonamide antibiotics.
Table 2: Hypothesized Biological Targets
| Target | Proposed Interaction | Likely Efficacy |
|---|---|---|
| Kinases (EGFR/VEGFR) | ATP-binding site inhibition | Moderate |
| Bacterial DHPS | Competitive substrate inhibition | High |
| Inflammatory Cytokines | Allosteric modulation | Low |
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
In vitro studies on analogous compounds indicate hepatic metabolism via cytochrome P450 enzymes (CYP3A4/2D6), with primary metabolites resulting from sulfonamide hydrolysis and thiazole ring oxidation.
Toxicity Concerns
Sulfonamide derivatives are associated with hypersensitivity reactions and crystalluria. Preclinical toxicity screenings should prioritize renal and hepatic safety assessments.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries and bacterial proteomes could elucidate precise mechanisms of action.
Structure-Activity Relationship (SAR) Studies
Modifying the piperidine substituents or sulfonamide group may enhance potency. For example, fluorination of the thiophene ring could improve metabolic stability.
Formulation Development
Given its poor aqueous solubility (predicted solubility: <0.1 mg/mL), nanoemulsion or liposomal delivery systems warrant exploration.
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